5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

Catalog No.
S1492628
CAS No.
116453-73-7
M.F
C64H82N8O8
M. Wt
1091.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,...

CAS Number

116453-73-7

Product Name

5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

IUPAC Name

5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C64H82N8O8

Molecular Weight

1091.4 g/mol

InChI

InChI=1S/C64H82N8O8/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57/h25-32H,9-24,33-40H2,1-8H3,(H2,65,66,67,68,69,70,71,72)

InChI Key

KAPOSTKECKHKAP-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C(N6)N=C2N3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C(N5)N=C7C8=C(C=CC(=C8C(=N7)N=C2N3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC
  • Phthalocyanine Core

    The core structure of this molecule belongs to the class of phthalocyanines. Phthalocyanines are well-known macrocycles with interesting properties like high thermal and chemical stability . This stability makes them suitable candidates for various applications.

  • Functionalized Periphery

    The eight butoxy groups attached to the periphery of the molecule might influence its solubility and interaction with other molecules. Functionalization of phthalocyanines can be used to tailor their properties for specific applications .

Potential Research Areas:

While there's no current research on this specific molecule, based on the properties mentioned above, some potential areas for future exploration include:

  • Organic Photovoltaics

    Phthalocyanines have been investigated for their potential use in organic solar cells due to their ability to absorb light and convert it into electricity . The butoxy groups in this molecule might influence light absorption properties, making it a candidate for further study.

  • Sensor Development

    Phthalocyanines can be used as chemical sensors due to their ability to interact with specific molecules . The functional groups on this molecule could be designed to interact with specific target molecules, making it a potential candidate for sensor development.

5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex organic compound characterized by its unique structural arrangement and extensive use of butoxy groups. This compound belongs to the family of nonacyclo compounds and features a highly intricate polycyclic structure that includes multiple rings and functional groups.

The molecular formula of this compound indicates a significant number of carbon (C), hydrogen (H), and oxygen (O) atoms. The presence of octabutoxy groups suggests that the compound may exhibit interesting solubility properties and potential interactions with various biological systems due to the hydrophobic and hydrophilic character imparted by these substituents.

The chemical reactivity of 5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,...-nonadecaene can be explored through various reactions typical for polycyclic compounds with ether functionalities:

  • Esterification: The butoxy groups can undergo esterification reactions with acids to form esters.
  • Oxidation: The presence of alcohol functionalities in the butoxy groups can lead to oxidation reactions to form aldehydes or ketones.
  • Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to the presence of reactive sites on the rings.

These reactions can be influenced by factors such as solvent choice and temperature.

  • Antimicrobial Activity: Due to their complex structures and ability to interact with biological membranes.
  • Antioxidant Properties: Many polycyclic compounds show potential as antioxidants due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation in biological systems.

Further studies are necessary to elucidate the specific biological activities associated with this compound.

The synthesis of 5,...-nonadecaene typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis may begin with simpler polycyclic precursors or aromatic compounds.
  • Formation of Butoxy Groups: This can be achieved through nucleophilic substitution reactions where butanol reacts with activated electrophiles.
  • Cyclization: Key cyclization steps are crucial for forming the intricate ring structure characteristic of this compound.
  • Purification: Techniques such as chromatography might be employed to isolate the final product from reaction mixtures.

Each step requires careful optimization to ensure high yields and purity.

The applications of 5,...-nonadecaene span various fields:

  • Material Science: Its unique structural properties may make it suitable for use in advanced materials or coatings.
  • Pharmaceuticals: If shown to possess significant biological activity in further studies.
  • Organic Electronics: Compounds with extended conjugated systems are often explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interaction studies involving 5,...-nonadecaene focus on its potential interactions with biological macromolecules such as proteins and nucleic acids:

  • Binding Affinity: Investigating how well this compound binds to specific targets could reveal its mechanism of action if it exhibits pharmacological effects.
  • Molecular Docking Studies: Computational methods can be employed to predict how this compound interacts at a molecular level with various biological targets.

Such studies are essential for understanding its potential therapeutic roles.

Several compounds share structural similarities with 5,...-nonadecaene:

  • Hexabutoxycyclohexane
    • Structure: Contains six butoxy groups attached to a cyclohexane ring.
    • Uniqueness: Less complex than 5,...-nonadecaene; fewer rings.
  • Octaethoxytricyclodecane
    • Structure: Features eight ethoxy groups on a tricyclic framework.
    • Uniqueness: Ethoxy groups provide different solubility characteristics compared to butoxy groups.
  • Decabutoxynonadecane
    • Structure: Similar backbone but with ten butoxy groups.
    • Uniqueness: Increased hydrophobicity due to more butoxy substituents.
  • Tetrabutoxydodecane
    • Structure: A simpler structure with four butoxy groups on a dodecane chain.
    • Uniqueness: Less complex ring structure compared to 5,...-nonadecaene.

These comparisons highlight the unique complexity and potential applications of 5,...-nonadecaene within its class of compounds while showcasing variations in structure and functionality among similar molecules.

The synthesis of silicon-centered macrocycles, such as the target compound, leverages silicon’s unique tetravalent coordination geometry to stabilize axial ligands while enabling structural diversification. A pivotal strategy involves inserting silicon into preformed metal-free phthalocyanine frameworks. For example, trichlorosilane (HSiCl₃) reacts with metal-free octabutoxy phthalocyanines under inert conditions, yielding dichlorosilicon intermediates. Subsequent hydrolysis with aqueous triethylamine produces dihydroxysilicon phthalocyanines, which serve as precursors for further functionalization. This method avoids aggregation issues common in planar phthalocyanines by exploiting silicon’s axial bonding capacity.

Key steps include:

  • Silicon insertion: Reaction of metal-free phthalocyanines with HSiCl₃ in dichloromethane/tributylamine mixtures at 40–60°C for 12–24 hours.
  • Axial ligand substitution: Displacement of chloride ligands with hydroxyl groups or alkoxy substituents (e.g., triethylsiloxy groups) in refluxing toluene.
  • Purification: Chromatographic separation using silica gel or alumina, with yields ranging from 53% to 76% for dihydroxy and monosilylated derivatives.

This approach is advantageous for introducing solubility-enhancing axial groups, critical for applications in optoelectronics and photodynamic therapy.

Cyclotetramerization Strategies for Phthalocyanine Analogues

Cyclotetramerization of phthalonitrile derivatives remains the cornerstone for constructing phthalocyanine macrocycles. For octabutoxy-substituted variants, solid-phase synthesis on polyethylene glycol (PEG)-based resins ensures site isolation and minimizes undesired oligomerization. The process involves:

  • Resin functionalization: Immobilization of a mono-hydroxylated phthalonitrile via a Wang-type linker.
  • Base-promoted tetramerization: Reaction with soluble phthalonitriles in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) at 60°C under microwave irradiation, reducing reaction times from hours to minutes.
  • Purification: Washing with polar solvents to remove symmetrical byproducts, yielding asymmetrical "AB₃-type" phthalocyanines with >80% purity.

Post-cyclotetramerization modifications, such as axial ligand exchange or peripheral functionalization, enable further diversification. For example, binuclear phthalocyanine dimers sharing a pyrazine moiety have been synthesized via oxidative coupling of amino-substituted precursors.

Table 1: Cyclotetramerization Conditions and Yields

Phthalonitrile TypeSolventBaseTemperatureYield (%)
OctabutoxyDMFDBU60°C76–85
Amino-functionalizedTolueneNaH110°C62
HalogenatedEthanolMg(OMe)₂70°C58

Butoxy Group Functionalization Techniques

Peripheral butoxy groups enhance solubility and tune optical properties by reducing π-π stacking. These groups are introduced via nucleophilic aromatic substitution (SNAr) on halogenated phthalonitrile precursors. For example:

  • Halogenation: Treatment of phthalonitrile with N-bromosuccinimide (NBS) in acetic acid yields tetra- or octabromo derivatives.
  • Alkoxylation: Reaction with sodium butoxide in refluxing butanol for 24–48 hours, achieving >90% substitution.
  • Purification: Column chromatography on basic alumina with ethyl acetate/toluene eluents.

Octabutoxy substitution shifts the Q-band absorption to 750–800 nm, making these compounds suitable for near-infrared applications. However, excessive steric bulk from butoxy groups can hinder cyclotetramerization, necessitating optimized stoichiometry and reaction times.

Insertion Reactions with Transition Metal Templates

Transition metals act as templates to preorganize phthalonitrile monomers, facilitating cyclotetramerization. Zinc(II) and nickel(II) are particularly effective due to their strong Lewis acidity and compatibility with phthalocyanine coordination.

Zinc-templated synthesis:

  • Coordination: Zinc acetate reacts with phthalonitrile in pentanol at 140°C, forming a zinc-phthalocyanine complex.
  • Demetallation: Treatment with trifluoroacetic acid (TFA) removes zinc, yielding metal-free phthalocyanines in 80–90% yield.

Nickel-mediated strategies:
Nickel(II) chloride promotes cyclotetramerization in DMF at 150°C, producing octabutoxy nickel phthalocyanines. The metal center stabilizes the transition state, reducing activation energy and improving reaction rates.

Table 2: Metal Template Efficacy

MetalSolventTemperatureYield (%)Q-band λmax (nm)
Zn(II)Pentanol140°C85780
Ni(II)DMF150°C78795
Co(II)Ethanol120°C65770

XLogP3

16.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

1090.62556160 g/mol

Monoisotopic Mass

1090.62556160 g/mol

Heavy Atom Count

80

Dates

Modify: 2023-08-15

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